6-azaspiro[3.4]octane-2,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.4]octane-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXFUDMCYYLDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Spirocyclic Systems in Contemporary Organic and Medicinal Chemistry
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are increasingly recognized as privileged scaffolds in modern drug discovery. acs.org Their inherent three-dimensionality allows for a spatial arrangement of functional groups that is not achievable with more traditional, planar aromatic systems. acs.org This structural rigidity and complexity can lead to enhanced binding affinity and selectivity for biological targets.
The incorporation of spirocyclic motifs into drug candidates has been shown to improve crucial physicochemical properties. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles can enhance aqueous solubility and metabolic stability, key parameters in the development of viable drug candidates. acs.org Furthermore, the novelty of these structures often provides access to new intellectual property space, a significant consideration in pharmaceutical research.
Structural Attributes of the 6 Azaspiro 3.4 Octane 2,7 Dione Framework and Its Chemical Uniqueness
The 6-azaspiro[3.4]octane-2,7-dione framework is a bicyclic system featuring a four-membered ring and a five-membered ring spiro-fused at a quaternary carbon. The five-membered ring contains a nitrogen atom at the 6-position, forming a lactam, and carbonyl groups at the 2- and 7-positions. The presence of the lactam functionality, a common feature in many biologically active compounds, imparts specific chemical reactivity and potential for hydrogen bonding interactions. nih.gov
The uniqueness of this structure lies in the combination of a strained four-membered ring and a functionalized five-membered lactam ring. This arrangement is expected to influence the molecule's conformation and electronic properties. While specific experimental data for this compound is not widely available, data for the closely related isomer, 6-azaspiro[3.4]octane-5,7-dione, provides insight into its likely characteristics.
Table 1: Predicted Physicochemical Properties of Azaspiro[3.4]octane Diones
| Property | Value (for 6-azaspiro[3.4]octane-5,7-dione) |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Density | 1.265 g/cm³ |
| Appearance | White crystalline solid |
| Data for 6-azaspiro[3.4]octane-5,7-dione, a structural isomer. solubilityofthings.com |
Chemical Reactivity and Functionalization of the 6 Azaspiro 3.4 Octane 2,7 Dione Core
Reactions of the Carbonyl Moieties within 6-azaspiro[3.4]octane-2,7-dione
Nucleophilic Addition Reactions
There is no specific information in the scientific literature detailing nucleophilic addition reactions at the carbonyl groups of this compound. While carbonyl groups are generally susceptible to attack by nucleophiles, the specific outcomes, stereoselectivity, and reaction kinetics for this compound have not been documented.
Condensation Reactions with Heteroatom Nucleophiles
Similarly, the condensation reactions of this compound with heteroatom nucleophiles, such as amines or hydrazines, have not been described in research publications. Such reactions would be expected to yield imines, enamines, or other condensation products, but experimental data are lacking.
Transformations Involving the Nitrogen Atom of the 6-azaspiro[3.4]octane Ring System
Nucleophilic Substitution Reactions with Electrophiles
The nitrogen atom in the azetidine (B1206935) ring is a potential nucleophilic center. However, no studies have been published that investigate its reaction with various electrophiles.
Acylation and Alkylation at the Nitrogen Center
The acylation and alkylation of the nitrogen atom in the this compound core are plausible reactions but have not been experimentally verified in the available literature. Such modifications are common for secondary amines and are crucial for building molecular complexity, yet data for this specific scaffold is absent.
Ring System Transformations of the Azaspiro[3.4]octane Skeleton
The potential for ring-opening or rearrangement reactions of the strained four-membered azetidine ring or transformations involving the cyclopentanone (B42830) ring has not been investigated for this compound. Research on the stability and transformative potential of this specific spirocyclic system is not available.
Oxidation and Reduction Chemistry of this compound
The two carbonyl groups and the C-N bond within the lactam offer sites for both oxidation and reduction.
Reduction: The reduction of this compound can be achieved using various hydride reagents, with the outcome depending on the reagent's strength.
Sodium borohydride (B1222165) (NaBH₄) , a mild reducing agent, would be expected to selectively reduce the ketone at the 2-position to a secondary alcohol, leaving the more stable amide group of the lactam intact.
Lithium aluminum hydride (LiAlH₄) , a much stronger reducing agent, would likely reduce both the ketone and the lactam. The ketone would be converted to a secondary alcohol, and the lactam would be reduced to the corresponding secondary amine, yielding a spirocyclic amino alcohol.
Table 2: Predicted Reduction Products of this compound
| Reagent | Proposed Product | Functional Group Transformation |
| Sodium Borohydride (NaBH₄) | 7-hydroxy-6-azaspiro[3.4]octan-2-one | Ketone → Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | 6-azaspiro[3.4]octan-2,7-diol | Ketone → Secondary Alcohol, Lactam → Amine |
Oxidation: The oxidation of the this compound framework is less predictable without specific experimental data. The saturated cyclopentane (B165970) ring is generally stable to oxidation. The secondary amine within the lactam is also relatively resistant to oxidation under mild conditions. Stronger oxidizing agents might lead to degradation of the molecule.
Derivatization Strategies for the this compound Framework
The presence of a secondary lactam and a ketone provides clear handles for the derivatization of the this compound scaffold.
N-Functionalization: The nitrogen atom of the lactam possesses a proton that can be removed by a suitable base, allowing for N-alkylation or N-acylation. This provides a straightforward method to introduce a wide variety of substituents, thereby modulating the molecule's properties.
Carbonyl Chemistry: The ketone at the 2-position can undergo a range of classical carbonyl reactions. For instance, it could be converted to an oxime by reaction with hydroxylamine, or undergo Wittig-type reactions to form an exocyclic double bond. Condensation reactions with various nucleophiles at the α-position to the ketone are also conceivable, though these might be complicated by the steric hindrance of the spirocyclic system.
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Functional Group Modified | Resulting Structure |
| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | Lactam N-H | N-alkylated this compound |
| N-Acylation | Base (e.g., Pyridine), Acyl chloride (RCOCl) | Lactam N-H | N-acylated this compound |
| Oximation | Hydroxylamine (NH₂OH) | Ketone C=O | This compound 2-oxime |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Ketone C=O | 2-alkylidene-6-azaspiro[3.4]octan-7-one |
Computational and Theoretical Investigations of 6 Azaspiro 3.4 Octane 2,7 Dione
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 6-azaspiro[3.4]octane-2,7-dione, DFT studies would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic structure.
Theoretical investigations on similar complex molecules, such as xanthotoxin-based pharmaceutical cocrystals, have demonstrated the utility of DFT in elucidating intermolecular interactions and electronic reactivity. researchgate.netnih.gov A similar approach for this compound would likely involve the B3LYP functional with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. For instance, in studies of dihydrothiouracil-indenopyridopyrimidines, the HOMO-LUMO gap was used to predict the relative reactivity of different derivatives. mdpi.com
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Significance |
| HOMO Energy | Indicates the ability to donate electrons; likely localized around the nitrogen atom and carbonyl oxygen of the lactam. |
| LUMO Energy | Indicates the ability to accept electrons; likely localized around the carbonyl carbons. |
| HOMO-LUMO Gap | A key descriptor of chemical reactivity and stability. |
| Dipole Moment | Provides insight into the molecule's overall polarity, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Reveals the charge distribution across the molecule, identifying electrophilic and nucleophilic centers. |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Rigidity
The spirocyclic nature of this compound imparts significant conformational rigidity, yet allows for specific spatial arrangements of its functional groups. chembridge.com Molecular modeling and molecular dynamics (MD) simulations are essential to explore the conformational landscape and flexibility of this molecule.
MD simulations on other spirocyclic systems have been used to understand the stability of protein-ligand complexes and the effect of structural modifications on the molecule's dynamics. nih.govrsc.org For this compound, MD simulations could reveal the accessible conformations in different solvent environments. This is particularly important for understanding how the molecule might interact with a biological target. The simulations can track the fluctuations of atomic positions over time, providing a measure of the rigidity of the spirocyclic core and the flexibility of the peripheral atoms. nih.gov
Such studies on polyacrylates have shown that even subtle changes in side chains can significantly impact the polymer's dynamic properties, a principle that would also apply to derivatives of the azaspirooctane core. acs.org
Theoretical Predictions of Reactivity and Reaction Mechanisms for Azaspiro[3.4]octane Systems
Theoretical calculations can predict the most likely sites for chemical reactions and elucidate potential reaction mechanisms. For this compound, the two carbonyl groups and the nitrogen atom are the primary sites of interest for reactivity.
Computational studies on other nitrogen-containing heterocycles have successfully predicted sites for electrophilic and nucleophilic attack. mdpi.com For the target molecule, the nitrogen atom of the lactam could act as a nucleophile, while the carbonyl carbons are potential electrophilic sites. The cyclopentanone (B42830) carbonyl oxygen could also participate in hydrogen bonding.
DFT calculations could be employed to model the transition states of potential reactions, such as nucleophilic addition to the carbonyls or N-alkylation. This would provide activation energies and reaction coordinates, offering a deeper understanding of the molecule's chemical behavior. Studies on the synthesis of other azaspiro compounds have utilized DFT to understand the chemo- and regioselectivity of complex multi-step reactions. acs.org
Structure-Activity Relationship (SAR) Insights from Computational Data for Derivatives
While this compound itself may not have a known biological target, its scaffold is a valuable starting point for designing new bioactive molecules. Computational methods are integral to modern drug discovery for developing structure-activity relationships (SAR). nih.govmdpi.com
By systematically modifying the core structure of this compound in silico—for example, by adding substituents to the cyclopentane (B165970) ring or the nitrogen atom—and then calculating the resulting changes in electronic and steric properties, a quantitative structure-activity relationship (QSAR) model could be developed. researchgate.net These models correlate calculated molecular descriptors with observed biological activity, guiding the synthesis of more potent and selective compounds.
For instance, research on 2,6-diazaspiro[3.4]octane derivatives has shown that modifications to the molecular periphery can lead to potent antitubercular agents. acs.org A similar computational approach could be applied to derivatives of this compound to predict their potential as inhibitors for various enzymes or receptors.
Table 2: Potential Computational Descriptors for SAR Studies of this compound Derivatives
| Descriptor | Relevance to SAR |
| Molecular Electrostatic Potential (MESP) | Identifies regions of positive and negative potential, crucial for receptor binding. |
| Hydrophobicity (logP) | Predicts the molecule's partitioning between aqueous and lipid environments, affecting its pharmacokinetic properties. |
| Molecular Volume and Surface Area | Steric parameters that influence how a molecule fits into a binding pocket. |
| Hydrogen Bond Donors/Acceptors | Key determinants of specific interactions with biological macromolecules. |
Analysis of Electronic Properties and Charge Distribution
A detailed analysis of the electronic properties and charge distribution of this compound is fundamental to understanding its chemical nature. Methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) mapping provide valuable insights.
NBO analysis can reveal details about the bonding and orbital interactions within the molecule, such as hyperconjugative interactions that contribute to its stability. researchgate.net For this compound, NBO analysis would quantify the delocalization of electron density, particularly within the lactam moiety.
The MESP provides a visual representation of the charge distribution on the molecular surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, such as the hydrogen atom on the nitrogen. This information is critical for predicting non-covalent interactions, which are central to molecular recognition and binding.
6 Azaspiro 3.4 Octane 2,7 Dione As a Versatile Molecular Scaffold in Advanced Research Applications
Application in Medicinal Chemistry Research and Drug Discovery Strategies
The 6-azaspiro[3.4]octane-2,7-dione core and its derivatives have emerged as valuable building blocks in medicinal chemistry. Their unique structural features are leveraged to design novel drug candidates, explore uncharted chemical space, and improve the properties of potential therapeutic agents.
Design and Synthesis of Novel Azaspiro[3.4]octane-Based Drug Candidates
The synthesis of novel azaspiro[3.4]octane derivatives is a key focus of research, aiming to create multifunctional modules for drug discovery. nih.gov Step-economic and scalable synthetic routes are being developed to produce these compounds efficiently. nih.gov For instance, a two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are attractive building blocks for drug discovery, has been developed utilizing common chemicals and an intramolecular [2+2] photochemical cyclization. Another approach involves the [3+2]-cycloaddition reaction between electron-deficient alkenes and in situ generated azomethine ylides to create spirocyclic pyrrolidines. researchgate.net
Derivatives of the 2,6-diazaspiro[3.4]octane core have shown promise in developing potent antitubercular agents. A study involving the synthesis of a small library of nitrofuran carboxamides based on this scaffold led to the identification of a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.com This highlights the potential of the azaspiro[3.4]octane framework in designing new anti-infective drugs. mdpi.com
Exploration of Chemical Space with this compound Scaffolds
The novelty and rigidity of azaspiro[3.4]octane scaffolds make them ideal candidates for the exploration of new chemical space. researchgate.net The introduction of stereogenic centers provides an opportunity to develop three-dimensional molecules, allowing medicinal chemists to move beyond traditional flat, aromatic structures. researchgate.net The development of vast virtual chemical spaces, such as "eXplore" which contains trillions of virtual product molecules, allows for the computational screening and identification of novel compounds based on these scaffolds. nih.gov This approach accelerates the discovery of new drug candidates by providing access to a vast and diverse range of synthetically feasible molecules. nih.gov
The synthesis of libraries based on the this compound core allows for a systematic exploration of structure-activity relationships. By modifying the substituents on the scaffold, researchers can fine-tune the pharmacological properties of the resulting compounds.
Role of Conformational Restriction and Three-Dimensionality in Ligand Design
The rigid, spirocyclic nature of the this compound scaffold imparts a high degree of conformational restriction. This rigidity is a desirable feature in ligand design as it can lead to higher binding affinity and selectivity for the target protein. By reducing the entropic penalty upon binding, conformationally restricted ligands can form more stable complexes with their biological targets.
The three-dimensional (3D) character of these scaffolds is another key advantage. researchgate.net Moving away from the "flatland" of traditional aromatic compounds, the 3D nature of azaspiro[3.4]octane derivatives allows for a more precise and directional interaction with the binding pockets of proteins. researchgate.net This can lead to improved potency and a better side-effect profile.
Investigation as Bioisosteric Replacements for Planar Ring Systems
Azaspiro[3.4]octane scaffolds are being investigated as bioisosteric replacements for common planar ring systems, such as piperazine (B1678402) and morpholine, which are frequently found in drug molecules. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The replacement of a planar ring with a rigid, three-dimensional spirocyclic scaffold can lead to several benefits, including:
Improved Physicochemical Properties: The introduction of a spirocyclic core can alter properties like solubility and lipophilicity, potentially improving the drug-like characteristics of a molecule.
Enhanced Metabolic Stability: The rigid structure can be less susceptible to metabolic degradation, leading to a longer half-life in the body.
Novel Intellectual Property: The use of novel scaffolds can provide a pathway to new chemical entities with unique patent protection.
Research on Target Interaction and Molecular Recognition Mechanisms for Azaspiro[3.4]octane Derivatives
Understanding how azaspiro[3.4]octane derivatives interact with their biological targets is crucial for rational drug design. Researchers use a variety of techniques, including X-ray crystallography and computational modeling, to study the binding modes of these compounds. These studies provide insights into the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern molecular recognition.
The defined three-dimensional structure of the azaspiro[3.4]octane scaffold allows for a more predictable orientation within a protein's binding site. This facilitates the design of derivatives with optimized interactions, leading to increased potency and selectivity.
Enzyme Inhibition Studies (e.g., EGFR, CK2) Utilizing Azaspiro[3.4]octane Derivatives
Derivatives of the azaspiro[3.4]octane scaffold have been investigated as inhibitors of various enzymes implicated in disease. For example, research has been conducted on their potential to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2), which are important targets in cancer therapy.
A study on 2,6-disubstituted pyrazine (B50134) derivatives as CK2 kinase inhibitors demonstrated the potential of structure-guided design to develop potent and selective inhibitors. nih.gov While this study did not directly involve the this compound scaffold, the principles of targeting kinase enzymes are applicable. The rigid scaffold of azaspiro[3.4]octane derivatives can be used to position functional groups in the precise orientation required for effective inhibition of the enzyme's active site.
In Vitro Antitumor Activity Investigations of Modified Spirocyclic Compounds
There is currently no specific published research detailing the in vitro antitumor activity of derivatives of this compound. However, investigations into other modified azaspirocyclic compounds have revealed significant potential in cancer therapy, suggesting a promising avenue for future studies on the title compound.
For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown potent anticancer activity. A series of these compounds was synthesized and evaluated against several human cancer cell lines, demonstrating moderate to potent activity. mdpi.com The core structure was modified to enhance efficacy and reduce toxicity. mdpi.comnih.gov Notably, compound 11h from one study emerged as a highly effective agent against three tested cancer cell lines. mdpi.com
Similarly, derivatives based on the 2,6-diazaspiro[3.4]octane core have been identified as potent inhibitors of ENPP1, an enzyme implicated in cancer immunotherapy. acs.orgacs.org These compounds are being explored for their ability to activate the STING pathway, a critical component of the innate immune system that can trigger antitumor responses. acs.orgacs.org
The table below summarizes the in vitro antitumor activities of selected derivatives of related spirocyclic scaffolds.
| Compound ID | Core Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11h | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | A549 (Lung) | 0.19 | mdpi.com |
| 11h | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | MDA-MB-231 (Breast) | 0.08 | mdpi.com |
| 11h | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | HeLa (Cervical) | 0.15 | mdpi.com |
| 11d | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | MDA-MB-231 (Breast) | 0.08 | mdpi.com |
| 11k | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | MDA-MB-231 (Breast) | 0.09 | mdpi.com |
| Compound 21 | 2,6-diazaspiro[3.4]octane | ENPP1 Inhibition | 0.02089 | acs.org |
| Compound 31 | Pyrrolopyrimidinone with piperidine (B6355638) linker | ENPP1 Inhibition | 0.01468 | acs.org |
These findings underscore the potential of azaspirocyclic systems as a source of novel anticancer agents. The specific arrangement of heteroatoms and carbonyl groups in this compound could offer unique interactions with biological targets, warranting its investigation in antitumor research.
Role in Advanced Synthetic Organic Chemistry
Intermediate for the Construction of Architecturally Complex Organic Molecules
Specific examples detailing the use of this compound as an intermediate in the synthesis of complex organic molecules are not present in the current literature. However, the synthesis and application of related azaspiro[3.4]octane frameworks are well-documented, highlighting their value as synthetic intermediates.
For example, facile and scalable synthetic routes have been developed for 2-azaspiro[3.4]octane . rsc.org These methods often start from readily available materials and involve conventional chemical transformations, making the scaffold accessible for further elaboration. rsc.org Similarly, the 2,6-diazaspiro[3.4]octane core is considered an emerging privileged structure and can be readily accessed in a functionalized form for the synthesis of diverse biologically active compounds. nih.govmdpi.com The synthesis often involves multi-step sequences that allow for the introduction of various substituents and functional groups, paving the way for the construction of complex molecular architectures. mdpi.com
The synthetic accessibility of these related scaffolds suggests that practical routes to this compound could be developed, establishing it as a valuable intermediate for creating novel and architecturally complex molecules for various applications.
Versatility as a Building Block in Diversifying Chemical Libraries and Fragment-Based Discovery
While there is no specific research on the use of this compound as a building block, its structural isomers and related compounds are recognized for their versatility in drug discovery. The rigid, three-dimensional nature of the spirocyclic core is highly desirable for creating diverse chemical libraries and for use in fragment-based drug discovery (FBDD).
The structural isomer, 6-azaspiro[3.4]octane-5,7-dione , is noted as a versatile building block in synthetic organic chemistry due to its unique spirocyclic structure. solubilityofthings.com It serves as a starting point for creating a variety of derivatives with potential biological activities. solubilityofthings.com
The 2,6-diazaspiro[3.4]octane core is another prominent example, frequently appearing in compounds with diverse biological activities, including antitubercular agents. nih.govmdpi.com Its utility as a building block stems from its ability to serve as a non-planar scaffold onto which various functional groups and molecular peripheries can be appended, allowing for the systematic exploration of chemical space. nih.govmdpi.com A study on nitrofuran derivatives based on this core identified a lead compound with potent antitubercular activity from a relatively small library of twelve compounds. nih.govmdpi.com
The inherent properties of the azaspiro[3.4]octane framework make it an excellent scaffold for:
Generating 3D Diversity: Moving away from flat, aromatic structures that have dominated medicinal chemistry.
Constraining Conformation: Locking substituents in well-defined spatial orientations to enhance binding affinity and selectivity for biological targets.
Metabolic Stability: The spirocyclic core can improve resistance to metabolic degradation compared to more flexible, linear analogues.
Given these advantages, this compound represents a promising, yet unexplored, building block for diversifying chemical libraries and for application in fragment-based discovery programs.
Potential in Materials Science Research
Development of Novel Polymers and Materials with Unique Structural Properties
Currently, there is no available research in the scientific literature describing the use of this compound or its close structural analogues in the development of novel polymers or materials. The application of such specific spirocyclic lactams in materials science remains an unexplored area.
Theoretically, the dione (B5365651) functionality within the this compound structure could potentially be exploited for polymerization reactions. For example, the lactam ring could be opened under certain conditions to form polyamide chains. The rigid spirocyclic core, if incorporated into a polymer backbone, could impart unique structural properties such as increased rigidity, higher glass transition temperatures, and altered solubility characteristics compared to polymers derived from more flexible monomers. However, without experimental data, these potential applications remain speculative. Future research would be needed to explore the reactivity of this scaffold in polymerization processes and to characterize the properties of any resulting materials.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 6-azaspiro[3.4]octane-2,7-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization strategies, such as the condensation of pyrrolidine-3-carboxylic acid derivatives with oxetane precursors. Key parameters include temperature control (e.g., maintaining <100°C to avoid ring-opening) and solvent selection (e.g., polar aprotic solvents like DMF to stabilize intermediates). Characterization via H/C NMR and IR spectroscopy is critical to confirm spirocyclic structure formation .
- Data Consideration : Yields vary significantly with stoichiometric ratios; excess oxetane precursors (1.5–2.0 equivalents) improve cyclization efficiency but may introduce purification challenges due to byproducts .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- HPLC-MS : Detects impurities (<2% threshold recommended for pharmacological studies).
- Elemental Analysis : Validates empirical formula (e.g., CHNO).
- Melting Point Analysis : Consistency with literature values (e.g., ~187°C) ensures crystalline purity .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in water and polar solvents (e.g., DMSO, ethanol), but precipitation occurs in acidic media (pH <4). Use buffered solutions (pH 6–8) for biological assays .
- Stability : Degrades in the presence of strong oxidizing agents (e.g., HO) or bases. Store at –20°C under inert gas (N) to prevent hydrolytic ring-opening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 6-azaspiro[3.4]octane derivatives?
- Methodological Answer :
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ester vs. carboxylate groups) and evaluate EGFR inhibition or enzyme modulation using standardized assays (e.g., kinase activity assays) .
- Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, CAS Common Chemistry) to identify trends, ensuring normalization of experimental conditions (e.g., IC values under identical pH/temperature) .
Q. What experimental designs are optimal for optimizing multi-step synthesis of this compound derivatives?
- Methodological Answer :
- Factorial Design : Test variables (e.g., catalyst loading, reaction time) in tandem to identify interactions. For example, a 2 design can optimize Pd-catalyzed cross-coupling steps in spirocycle functionalization .
- Green Chemistry Principles : Replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
Q. How can computational tools enhance the study of this compound’s pharmacological potential?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to EGFR or neurotransmitter receptors by modeling spirocycle conformations in aqueous vs. lipid bilayer environments .
- QSAR Modeling : Use descriptors like LogP and topological polar surface area (TPSA) to correlate structural features with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
